molecular formula C10H13BrN2O2 B2656878 Methyl 3-bromo-1-cyclopentylpyrazole-4-carboxylate CAS No. 1946823-41-1

Methyl 3-bromo-1-cyclopentylpyrazole-4-carboxylate

Cat. No.: B2656878
CAS No.: 1946823-41-1
M. Wt: 273.13
InChI Key: CTBOYELSAKVAIH-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as “Methyl 3-bromo-1-cyclopentylpyrazole-4-carboxylate”, are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazole derivatives are used as synthetic intermediates in preparing relevant chemicals in various fields . They are involved in strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .

Future Directions

The future directions in the field of pyrazole derivatives involve synthesizing structurally diverse pyrazole derivatives and finding new and improved applications . This includes the development of new synthetic methods and the exploration of their potential uses in various fields .

Properties

IUPAC Name

methyl 3-bromo-1-cyclopentylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-15-10(14)8-6-13(12-9(8)11)7-4-2-3-5-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBOYELSAKVAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1Br)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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